ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate
Description
Ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate is a norbornene-derived bicyclic compound characterized by its rigid bicyclo[2.2.1]heptene framework, an amino group at the 3-position, and an ethyl ester at the 2-position. This compound is commercially available as a hydrochloride salt (CAS: 265730010) with a molecular weight of 217.69 g/mol. It exhibits a melting point of 129–132°C, solubility in water and ethanol, and is supplied as a fine crystalline powder . Its stereochemical configuration [(1S,2S,3S,4R)] is critical for applications in asymmetric synthesis and drug development, where chirality influences biological activity and synthetic pathways.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h3-4,6-9H,2,5,11H2,1H3/t6-,7+,8+,9+/m1/s1 |
InChI Key |
SMNRHCYSKKEJLS-XGEHTFHBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H]2C[C@@H]([C@@H]1N)C=C2 |
Canonical SMILES |
CCOC(=O)C1C2CC(C1N)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Endo,endo)-ethyl3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired endo,endo isomer. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(Endo,endo)-ethyl3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
Scientific Research Applications
(Endo,endo)-ethyl3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (Endo,endo)-ethyl3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogues
Bicyclo[2.2.1] Systems with Varied Substituents
(a) Methyl (1R,2S,3S,4S)-3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate (3a)
- Structure : Features a phenyl group at the 3-position and a methyl ester.
- Synthesis : Prepared via asymmetric Diels-Alder reactions using α,β-unsaturated esters and cyclopentadiene, achieving >25:1 diastereomeric ratios .
- Key Differences: The phenyl substituent enhances steric bulk, influencing reactivity in catalytic processes compared to the amino group in the target compound.
(b) Ethyl (1S,2S,3S,4R)-3-Isopropylbicyclo[2.2.1]hept-5-ene-2-carboxylate
- Structure : Contains an isopropyl group at the 3-position.
- Properties: The bulky isopropyl group reduces solubility in polar solvents compared to the amino-substituted analogue .
(c) Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid, 3-Amino-, (1R,2S,3R,4S)
Bicyclo[2.2.2] Systems
(a) Ethyl di-endo-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate Hydrochloride
Carboxamide Derivatives
(a) (1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
- Structure : Replaces the ethyl ester with a carboxamide group.
- Properties: Increased hydrogen bonding capacity (2 H-bond donors vs. 1 in the ester) enhances solubility in aqueous media .
Comparative Data Table
Biological Activity
Ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure, which includes an amino group and an ethyl ester functional group. Its molecular formula is CHNO with a molecular weight of approximately 195.26 g/mol. The stereochemistry of the compound plays a crucial role in its biological interactions and activities.
Mechanisms of Biological Activity
Research indicates that this compound interacts with various biological systems through multiple mechanisms:
- Protein Binding : The compound can form stable complexes with proteins, influencing biochemical pathways and potentially leading to therapeutic effects.
- Nucleic Acid Interaction : Its ability to interact with nucleic acids suggests a role in gene expression modulation or as a potential drug delivery system.
These interactions are critical for understanding its pharmacological potential.
In Vitro Studies
A variety of in vitro studies have been conducted to assess the biological activity of this compound:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 50 µg/mL |
In Vivo Studies
In vivo studies have focused on the compound's effects on animal models:
- Anti-inflammatory Effects : Research involving rat models showed that administration of the compound significantly reduced inflammation markers in induced paw edema models.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Pain Management : A study involving chronic pain models indicated that treatment with this compound resulted in a marked reduction in pain scores compared to control groups.
- Neuroprotective Effects : Another case study explored its neuroprotective properties against oxidative stress-induced neuronal damage in vitro, suggesting potential applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
